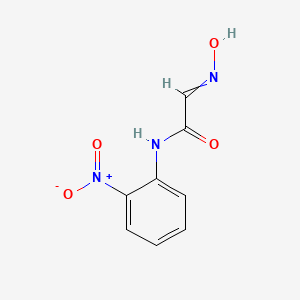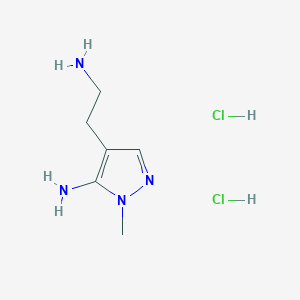![molecular formula C12H12N2O B8662002 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B8662002.png)
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one is an organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound features an acetyl group, a methyl group, and a pyridyl group attached to the pyrrole ring, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridyl group and an acetyl group can undergo cyclization in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole ring or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-acetyl-4-methyl-5-(2-pyridyl)-1H-pyrrole
- 3-acetyl-4-methyl-5-(3-pyridyl)-1H-pyrrole
- 3-acetyl-4-methyl-5-(5-pyridyl)-1H-pyrrole
Uniqueness
The unique positioning of the pyridyl group in 1-[4-methyl-5-(pyridin-4-yl)-1H-pyrrol-3-yl]ethan-1-one may result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness can be leveraged in designing specific applications or studying particular biochemical pathways.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-(4-methyl-5-pyridin-4-yl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-11(9(2)15)7-14-12(8)10-3-5-13-6-4-10/h3-7,14H,1-2H3 |
Clé InChI |
XTORSZAODKLOMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC=C1C(=O)C)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-a]quinolin-2-amine](/img/structure/B8661926.png)



![4-[(4-methyl-1-phenylpyrazol-3-yl)amino]phenol](/img/structure/B8661949.png)

![{1-Azabicyclo[3.3.1]nonan-5-yl}methanol](/img/structure/B8661966.png)




![2-Bromo-5-[(4-fluorophenyl)methyl]-3-nitropyridine](/img/structure/B8661991.png)

